molecular formula C12H9NO2 B7981140 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Cat. No. B7981140
M. Wt: 199.20 g/mol
InChI Key: AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Chemosensors for pH: Compounds similar to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde have been developed as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells due to their distinct pH environments. Cancer cells typically have a pH range of 5.5–7.0, compared to normal cell pH of 7.4. This differentiation is possible through fluorescence intensity changes at different pH levels (Dhawa et al., 2020).

  • Synthesis of Pyridine Analogs: Research has been conducted on the synthesis and pharmacological evaluation of new pyridine analogs, including those related to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. These compounds have shown inhibitory activity against different gram-positive and gram-negative bacteria, potentially better than standard drugs (Patel & Patel, 2012).

  • Suzuki Cross-Coupling Reaction: The synthesis of 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde derivatives via Suzuki cross-coupling reactions has been investigated. This process involves different catalysts and conditions, achieving high yields and easy product separation (Wang et al., 2014).

  • Photophysical Properties and ICT Effects: Studies have been done on carbazole-based D-π-A molecules, including compounds related to 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde. These investigations focus on their thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties, which are crucial for applications in organic electronics (Altinolcek et al., 2021).

properties

IUPAC Name

2-hydroxy-5-pyridin-4-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

Synthesis routes and methods

Procedure details

A solution of aldehyde 192 (700 mg, 3.29 mmol) in DCM (8 mL) at −78° C. is treated with boron tribromide (0.93 mL, 9.85 mmol) dropwise over 5 minutes. After 1 h at −78° C., the reaction is warmed to RT and stirred 2 h. The reaction mixture is then cooled (0° C.), quenched with water (5 mL), basified with aqueous NaHCO3 (10 mL) and extracted into DCM (3×20 mL). The combined organic phases are dried over Na2SO4 and the solvent removed in vacuo to give the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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